molecular formula C6H9NO3 B053268 3,6-Dimethylmorpholine-2,5-dione CAS No. 118363-62-5

3,6-Dimethylmorpholine-2,5-dione

Cat. No.: B053268
CAS No.: 118363-62-5
M. Wt: 143.14 g/mol
InChI Key: VVCGOQDXURYHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylmorpholine-2,5-dione is a highly specialized cyclic diester monomer that serves as a critical building block in the synthesis of advanced, functional poly(ester amide)s and other biodegradable polymers. Its core research value lies in the structural tunability it imparts to polymeric matrices; the methyl side chains introduce steric hindrance and hydrophobicity, which directly influences the degradation kinetics, crystallinity, and mechanical properties of the resulting materials. This compound is particularly significant in the field of controlled drug delivery and tissue engineering. Through ring-opening polymerization (ROP), researchers can incorporate this monomer to create carriers for therapeutic agents, where the tailored degradation profile allows for sustained and predictable release rates. Furthermore, the morpholine-2,5-dione backbone provides sites for potential functionalization, enabling the development of "smart" biomaterials that can respond to specific biological stimuli. Its application is pivotal for investigating new strategies to improve the bioavailability, targeting, and efficacy of pharmaceutical compounds, making it an indispensable tool for chemists and material scientists working at the intersection of polymer science and medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118363-62-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3,6-dimethylmorpholine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)

InChI Key

VVCGOQDXURYHJV-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(C(=O)N1)C

Canonical SMILES

CC1C(=O)OC(C(=O)N1)C

Synonyms

2,5-Morpholinedione,3,6-dimethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical Approaches for Morpholine-2,5-dione (B184730) Derivatives

The foundational methods for synthesizing the morpholine-2,5-dione ring system are versatile and have been widely documented. nih.gov

One of the most common and effective routes for producing morpholine-2,5-diones involves a two-step process. nih.gov The first step is the acylation of an α-amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride or bromopropionyl bromide, to form an N-(α-haloacyl)-α-amino acid intermediate. researchgate.netnih.gov This reaction is typically performed in solution using a base to facilitate the reaction at the amine group. nih.gov

The second step is the intramolecular cyclization of the resulting N-(α-haloacyl)-α-amino acid. nih.gov This is often achieved by converting the acid to its salt and heating it in a high-dilution solution of a solvent like dimethylformamide (DMF). researchgate.net The use of bases such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) is crucial to neutralize the acid products formed during the reaction. researchgate.net While this method generally provides high yields, it has been noted that using optically active starting materials can sometimes lead to a degree of racemization. researchgate.netresearchgate.net

Table 1: Reagents and Conditions for N-(α-Haloacyl)-α-Amino Acid Synthesis

Amino AcidAcyl HalideBaseSolvent
LeucineChloroacetyl chlorideNa₂CO₃THF
Alanine (B10760859)Bromoacetyl bromideNaOHBiphasic (Schotten-Baumann)
PhenylalanineChloroacetyl chlorideTriethylamineHomogeneous
ValineChloroacetyl chlorideNa₂CO₃THF

This table presents examples of reagent combinations used in the synthesis of N-(α-haloacyl)-α-amino acid intermediates, as described in the literature. nih.gov

Another significant strategy for forming the morpholine-2,5-dione ring is through the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.netresearchgate.net This synthetic pathway involves the cyclization via the formation of an ester bond. The process begins with the condensation of an α-amino acid sodium salt with an α-hydroxy ester to yield an N-(α-hydroxyacyl)-α-amino acid. This intermediate is then subjected to esterification, for instance with ethanol, to produce the corresponding N-(α-hydroxyacyl)-α-amino acid ester. The final ring-closing step is accomplished through cyclization of this ester, typically facilitated by an acidic catalyst. researchgate.net

A third classical approach involves the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.netresearchgate.net In this method, the linear precursor is constructed with a pre-formed ester linkage. The subsequent intramolecular reaction forms the amide bond, completing the six-membered morpholine-2,5-dione ring. This approach contrasts with the previous method where the final cyclization step forms the ester bond. researchgate.net

Targeted Synthesis of 3,6-Dimethylmorpholine-2,5-dione

The specific synthesis of this compound builds upon the classical methodologies, with a particular focus on controlling the stereochemistry at the two chiral centers (C3 and C6).

The synthesis of specific diastereoisomers, such as the (3S,6S) and (3R,6R) forms of this compound, requires careful selection of chiral starting materials. The stereochemistry of the final product is directly dictated by the stereochemistry of the α-amino acid and the α-hydroxy or α-halo acid precursors.

For example, the synthesis of (3S,6S)-3,6-dialkylpiperazine-2,5-dione derivatives, which are analogous to morpholine-2,5-diones, serves as a useful intermediate model for producing (S)-α-amino acids. researchgate.net Applying this principle, the (3S,6S)-isomer of this compound would be synthesized from L-alanine (which has S-configuration) and an S-configured α-halopropionic acid or α-hydroxypropionic acid (L-lactic acid) derivative. Conversely, to obtain the (3R,6R)-isomer, D-alanine (R-configuration) and an R-configured precursor would be utilized. researchgate.netnih.gov This stereochemical control is fundamental for creating optically active molecules for further applications.

Table 2: Stereochemical Correlation in this compound Synthesis

Target IsomerChiral Amino AcidChiral α-Halo Acid Derivative
(3S,6S)-3,6-dimethylmorpholine-2,5-dioneL-Alanine (S)(S)-2-Bromopropionyl halide
(3R,6R)-3,6-dimethylmorpholine-2,5-dioneD-Alanine (R)(R)-2-Bromopropionyl halide

This table illustrates the required stereochemistry of starting materials to achieve diastereoselective synthesis of the target isomers.

The targeted synthesis of this compound can be effectively achieved using the haloacyl cyclization method. Specifically, the reaction would utilize an alanine ester and an α-bromopropionyl halide. The synthesis of 6-methylmorpholine-2,5-dione (B14711318) has been reported via the heating of N-(2-bromopropionyl)-glycine sodium salt. researchgate.net By substituting glycine (B1666218) with alanine, the 3,6-dimethyl derivative is produced. The use of N-(α-halopropionyl)-α-amino acids as the direct precursors for cyclization is a well-established route for various morpholine-2,5-diones. researchgate.net The reaction proceeds by acylating the amino acid (alanine) with 2-bromopropionyl bromide under appropriate basic conditions, followed by the intramolecular cyclization of the resulting N-(2-bromopropionyl)-alanine intermediate to yield this compound. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Systematic NameCommon/Abbreviated Name
This compound-
Morpholine-2,5-dioneMD
N-(α-Haloacyl)-α-amino acidANX
N-(α-Hydroxyacyl)-α-amino acid ester-
O-(α-Aminoacyl)-α-hydroxycarboxylic acid-
(3S,6S)-3,6-Dimethylmorpholine-2,5-dione-
(3R,6R)-3,6-Dimethylmorpholine-2,5-dione-
N-(α-Bromoacyl)-α-amino ester-
Chloroacetyl chlorideClACl
Bromopropionyl bromide-
DimethylformamideDMF
Sodium bicarbonateNaHCO₃
Sodium carbonateNa₂CO₃
Triethylamine-
LeucineLeu
AlanineAla
PhenylalaninePhe
ValineVal
N-(2-bromopropionyl)-glycine-
6-methylmorpholine-2,5-dione-
(3R,6R)-3,6-dialkylpiperazine-2,5-dione-
(3S,6S)-3,6-dialkylpiperazine-2,5-dione-

Stereochemical Considerations in Synthesis

The control of stereochemistry is paramount in the synthesis of this compound to ensure the desired diastereomer is obtained. This involves careful selection of chiral precursors and reaction conditions that minimize racemization at either of the two stereocenters.

Racemization is a significant challenge in peptide and depsipeptide synthesis, often occurring during the activation of carboxylic acid groups, which is a necessary step for amide or ester bond formation. The primary mechanism for racemization at the amino acid residue (the C3 position in this compound) is through the formation of an oxazolone (B7731731) intermediate. Under basic conditions, the proton on the chiral α-carbon of the activated amino acid can be abstracted, leading to a planar, achiral oxazolone intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers and thus, a loss of stereochemical purity.

Several factors can influence the extent of racemization during the synthesis of cyclic dipeptides and related structures:

Base: The strength and steric hindrance of the base used for deprotonation or neutralization steps can significantly impact the rate of racemization. Stronger, less sterically hindered bases tend to promote racemization to a greater extent.

Solvent: Polar solvents can facilitate racemization by stabilizing the charged intermediates involved in the process.

Coupling Reagents: The choice of coupling reagent used to activate the carboxylic acid is crucial. Some reagents are more prone to inducing racemization than others. The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is a common strategy to suppress racemization by forming less reactive, more stable activated esters that are less prone to oxazolone formation.

Temperature: Higher reaction temperatures can increase the rate of racemization.

While specific studies detailing racemization in the cyclization to form this compound are not prevalent in the public literature, the general principles of peptide chemistry suggest that these factors would be highly influential.

Maintaining the stereochemical integrity of the chiral centers from the starting materials, typically an amino acid and a hydroxy acid, is key to producing a specific stereoisomer of this compound. Several strategies can be employed to achieve this:

One critical aspect is the synthesis of the precursors themselves. For instance, the conversion of L-alanine to (S)-2-bromopropanoic acid, a potential precursor for the lactic acid component, can proceed with retention of configuration. This occurs through a double inversion mechanism involving an intramolecular SN2 reaction by the carboxylate to form a three-membered ring intermediate, which is then opened by the bromide nucleophile in a second SN2 reaction.

During the coupling and cyclization steps, the following can help preserve stereochemistry:

Use of Racemization-Suppressing Additives: As mentioned, additives like HOBt or its derivatives can be used in conjunction with coupling agents to minimize racemization.

Careful Selection of Reaction Conditions: This includes using sterically hindered bases, non-polar solvents where solubility allows, and maintaining low reaction temperatures.

Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities can also influence the stereochemical outcome.

The following interactive table illustrates the expected stereochemical outcomes based on the stereochemistry of the starting materials and the potential for racemization during synthesis.

Interactive Data Table: Theoretical Stereochemical Outcomes in this compound Synthesis

Starting L-Alanine IsomerStarting Lactic Acid IsomerPotential for Racemization at C3 (Alanine)Potential for Racemization at C6 (Lactic Acid)Expected Major Product(s)
L-(S)L-(S)LowLowcis-(3S,6S)
L-(S)D-(R)LowLowtrans-(3S,6R)
L-(S)L-(S)HighLowMixture of cis-(3S,6S) and trans-(3R,6S)
L-(S)D-(R)HighLowMixture of trans-(3S,6R) and cis-(3R,6R)
L-(S)Racemic (D,L)Low-Mixture of cis-(3S,6S) and trans-(3S,6R)

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the structural features of 3,6-dimethylmorpholine-2,5-dione. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming its covalent framework and identifying key functional groups.

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For this compound, the key signals would confirm the presence of the methyl groups and the methine protons on the heterocyclic ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton Expected Shift (ppm) Multiplicity Notes
CH₃ (at C3) ~1.5 - 1.7 Doublet Coupled to H at C3.
CH (at C3) ~4.8 - 5.2 Quartet Adjacent to ester oxygen and methyl group.
N-H ~7.0 - 8.5 Broad Singlet Exchangeable proton; shift is concentration-dependent.
CH₃ (at C6) ~1.4 - 1.6 Doublet Coupled to H at C6.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon backbone, including the two distinct carbonyl carbons of the ester and amide groups. The chemical shifts of these carbonyls are particularly diagnostic of the dione (B5365651) structure. pressbooks.pub

Similar to the proton NMR data, specific experimental values for this compound are not widely published. However, expected ranges can be predicted based on analysis of analogous compounds such as L-Lactide and various cyclic dipeptides. sigmaaldrich.comresearchgate.netresearchgate.net

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Expected Shift (ppm) Notes
C=O (Ester) ~168 - 175 Carbonyl carbon of the ester group.
C=O (Amide) ~165 - 172 Carbonyl carbon of the amide group.
CH (at C3) ~75 - 85 Methine carbon adjacent to ester oxygen.
CH (at C6) ~55 - 65 Methine carbon adjacent to amide nitrogen.
CH₃ (at C3) ~15 - 20 Methyl carbon attached to C3.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) is a vital technique for characterizing materials that are insoluble or lack the long-range order required for X-ray crystallography. For cyclic peptides and depsipeptides like this compound, ssNMR can provide detailed insights into the molecular conformation and packing in the solid state.

Studies on related cyclic peptides demonstrate that ssNMR can determine torsion angles and identify non-equivalent molecules in the crystal lattice. By using selectively ¹³C and ¹⁵N isotopically labeled samples, it is possible to measure internuclear distances and define the three-dimensional arrangement of atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular structure. Although specific ssNMR studies on this compound have not been reported, the methodologies applied to other cyclic peptides could be used to elucidate its solid-state structure and dynamics.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of IR radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the most prominent features are the stretching vibrations of the two carbonyl groups (ester and amide) and the N-H bond.

The ester C=O stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) compared to the amide C=O stretch (1670-1690 cm⁻¹), a difference that is useful for confirming the morpholine-2,5-dione (B184730) structure. The N-H stretch of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

Characteristic IR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1735 - 1750 Strong
Amide C=O Stretch (Amide I band) 1670 - 1690 Strong
N-H Stretch 3200 - 3400 Medium
C-O (Ester) Stretch 1150 - 1250 Strong

IR spectroscopy is also a sensitive tool for monitoring chemical transformations. The formation of an anion by deprotonation of the amide N-H group with a base would lead to significant and observable changes in the IR spectrum. The negative charge on the nitrogen atom would increase the electron density on the adjacent amide carbonyl group through resonance. This delocalization weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber by as much as 70-180 cm⁻¹. This pronounced shift provides a clear method for monitoring the progress of anion formation in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not available in the public domain, valuable insights can be gained from the crystal structure of its close analog, cis-3,6-dimethyl-1,4-dioxane-2,5-dione (also known as L-lactide). researchgate.net This related molecule features a six-membered ring with two carbonyl groups and two methyl substituents in a cis configuration.

X-ray analysis of L-lactide reveals that the six-membered ring adopts a twisted-boat conformation. researchgate.net This deviation from planarity is a common feature of such ring systems, driven by the need to minimize steric strain and torsional strain. It is highly probable that the morpholine-2,5-dione ring in the cis isomer of this compound would adopt a similar non-planar, twisted conformation to accommodate the sp³-hybridized carbons and the planar amide group. In the solid state, the presence of the N-H group would facilitate the formation of intermolecular hydrogen bonds, creating chains or networks that influence the crystal packing.

Theoretical and Computational Structural Studies

Modern computational chemistry provides powerful tools to investigate and predict the properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high precision, corroborating experimental findings and providing a deeper understanding of the molecule's conformational preferences. researchgate.net The choice of functional and basis set is critical in DFT calculations to ensure the accuracy of the results. nih.govnih.gov

Tautomeric Forms and Diastereoisomeric Stability Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For this compound, the possibility of keto-enol tautomerism exists, where a proton can move from the nitrogen to a carbonyl oxygen, resulting in an enol form. Computational studies can be used to evaluate the relative energies of these different tautomeric forms, thereby predicting their relative stabilities and populations at equilibrium. mdpi.com Given the presence of two chiral centers at the 3 and 6 positions, diastereomers (cis and trans isomers) are possible. Theoretical calculations can also be used to investigate the relative stabilities of these diastereoisomers.

Chemical Reactivity and Transformation Pathways

Ring-Opening Polymerization (ROP) of Morpholine-2,5-diones

Ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, such as 3,6-dimethylmorpholine-2,5-dione, represents an appealing strategy for synthesizing alternating polydepsipeptides. utwente.nl This method is often preferred for producing high-molecular-weight polymers, analogous to the synthesis of polylactide from lactide. utwente.nl The polymerization typically involves the cleavage of the endocyclic ester bond, a fact confirmed by 13C NMR analysis of the resulting polymers. utwente.nl However, the reactivity of these monomers can be lower than that of lactides, a phenomenon attributed to potential non-productive coordination of the monomer to the catalyst via the more nucleophilic amide oxygen and the possible formation of stable chelating ligands after ring-opening.

The polymerization of morpholine-2,5-diones can proceed through several proposed mechanisms, depending on the catalytic system employed. The process is generally more challenging than the ROP of simple lactones. utwente.nl

For many metal-based catalysts, the ring-opening polymerization is believed to proceed via a coordinated insertion mechanism. In this pathway, the monomer first coordinates to the metal center of the catalyst. Following coordination, the nucleophilic group attached to the metal, typically an alkoxide, attacks the carbonyl carbon of the monomer's ester group. This leads to the cleavage of the acyl-oxygen bond of the ring, and the monomer is "inserted" between the metal and the alkoxide group, thereby extending the polymer chain. This mechanism is characteristic of ROP reactions for many cyclic esters initiated by metal alkoxides.

The metal alkoxide pathway is a specific application of the coordination-insertion mechanism, where a metal alkoxide species acts as the initiator. For instance, with tin(II) alkoxides, the polymerization is initiated by the nucleophilic attack of the alkoxide on the ester group of the morpholine-2,5-dione ring. This attack opens the ring to form a tin-alkoxide species with an open-chain monomer unit attached. The newly formed alkoxide end can then attack another monomer molecule, propagating the polymer chain. However, studies involving certain organotin compounds have shown that after the initial ring-opening, subsequent reactions can lead to the formation of kinetically-inert products, which terminates the polymerization and results in low molecular weight oligomers. rsc.org This termination can involve the deprotonation of the amide N-H group, leading to stable chelating ligands that are unreactive toward further polymerization.

While not a polymerization mechanism, the formation of the this compound monomer itself is a critical transformation pathway that relies on an intramolecular nucleophilic substitution (SN) reaction. A common synthetic route involves the cyclization of an N-(α-haloacyl)-α-amino acid precursor, such as the sodium salt of N-((R,S)-2-bromopropionyl)-(S)-alanine. utwente.nl In this reaction, the carboxylate anion acts as a nucleophile, attacking the carbon atom bearing the halogen (the electrophile). This intramolecular attack displaces the halide ion and results in the formation of the six-membered morpholine-2,5-dione ring. researchgate.net The efficiency of this cyclization can be hindered by the high rotational energy barrier of the amide bond, which favors a trans-configuration in the linear precursor, whereas a cis-configuration is required for ring closure. utwente.nl

Catalytic Systems for Ring-Opening Polymerization

Organotin compounds, particularly tin(II) bis(2-ethylhexanoate), commonly known as stannous octoate (Sn(Oct)₂), are widely used as initiators for the ROP of morpholine-2,5-diones. researchgate.netutwente.nlnih.gov Polymerizations are typically conducted in the melt at temperatures slightly above the monomer's melting point. utwente.nl For example, the polymerization of a diastereomeric mixture of (3S,6S)- and (3S,6R)-3,6-dimethylmorpholine-2,5-dione using stannous octoate at 140°C yielded a polymer with a number-average molecular weight (Mn) of 0.9 x 10⁴ g/mol . utwente.nl

While effective, the use of tin catalysts can have limitations. Reactions with certain organotin compounds, such as R₂SnX₂ (where X = OPrⁱ or NMe₂), have been shown to cause ring-opening, but the polymerization is often terminated by the formation of stable, kinetically-inert tin complexes, preventing the formation of high molecular weight polymers. rsc.org Despite this, stannous octoate remains one of the most robust and commonly employed catalysts for these systems. nih.gov

Table 1: Ring-Opening Polymerization of Various Morpholine-2,5-dione Derivatives Using Stannous Octoate

MonomerPolymerization Temp. (°C)Time (h)Conversion (%)Mn (x 10⁴ g/mol )Reference
(S)-3-Methylmorpholine-2,5-dione14090 (min)951.4 utwente.nl
(S)-3-Isopropylmorpholine-2,5-dione14048>981.1 utwente.nl
(3S,6S)-3,6-Dimethylmorpholine-2,5-dione14048>980.9 utwente.nl

This table is generated based on data reported in P. J. A. in 't Veld, et al. (1992). utwente.nl The polymerization was carried out in the melt with a monomer-to-initiator molar ratio of 250.

Copolymerization Strategies with Other Monomers

Copolymerization is a key strategy to modify and enhance the properties of polymers derived from this compound. By incorporating other cyclic monomers, materials with a wide range of thermal, mechanical, and degradation characteristics can be achieved.

Copolymerization with lactide (LA) derivatives, including L-lactide, D-lactide, and D,L-lactide (DLLA), is a common and effective strategy. The resulting copolymers combine the properties of both polylactide and the polydepsipeptide. For instance, the incorporation of morpholine-2,5-dione units into a polylactide chain can introduce functional groups and alter the degradation profile. The DBU/thiourea (B124793) catalytic system has been shown to be effective for the copolymerization of 3-methylmorpholine-2,5-dione (B3014133) with L-lactide, yielding random copolymers. Similarly, copolymerization with D,L-lactide has been achieved, demonstrating the versatility of this monomer in creating diverse polymer structures. The thermal properties and degradability of these copolymers can be finely tuned by adjusting the comonomer feed ratio.

Table 1: Research Findings on Copolymerization of Morpholine-2,5-dione (MDM) Derivatives with Lactide (LA)

Catalyst SystemMonomersResulting CopolymerKey FindingsReference
DBU/Thiourea3-methylmorpholine-2,5-dione (MMD) and L-lactideP(MMD-co-LA)Controlled polymerization, narrow molecular weight distribution (Đ < 1.20).
DBU/ThioureaMMD and D,L-lactideP(MMD-co-DLLA)Bifunctional activation mechanism confirmed.
Not SpecifiedMDM derivatives and LactideCopolyestersProperties are tunable by adjusting comonomer ratio.

The copolymerization of morpholine-2,5-dione derivatives with ε-caprolactone (CL) allows for the synthesis of copolyesters with increased flexibility and toughness. The incorporation of flexible caprolactone (B156226) units into the more rigid polydepsipeptide backbone results in materials with modified mechanical properties and degradation kinetics. This strategy expands the range of potential applications for these biomaterials by enabling the creation of softer and more elastomeric polymers.

The reactivity of morpholine-2,5-dione monomers in polymerization is significantly influenced by the nature and position of substituents on the ring. For example, alkyl substituents at the C3 and C6 positions, as in this compound, can affect the monomer's steric hindrance and electronic properties. These factors, in turn, influence the ease of ring-opening and the rate of polymerization. Generally, bulkier substituents can decrease the polymerization rate due to steric hindrance at the catalytic site. This substituent effect is a critical consideration in monomer design and the synthesis of polymers with specific microstructures and properties.

Polymerization Termination Mechanisms and Oligomer Formation

The ring-opening polymerization (ROP) of this compound is a chain-growth process susceptible to various termination reactions that can limit the final molecular weight of the resulting polydepsipeptide. One of the primary non-ideal behaviors observed during both the synthesis of the monomer and its subsequent polymerization is the formation of oligomers. uzh.ch

During the cyclization of linear precursors to form the morpholine-2,5-dione ring, intermolecular reactions can occur as a significant side reaction. uzh.ch Instead of a single molecule cyclizing, multiple precursor units can link together, forming linear oligomers of varying lengths. uzh.ch This reduces the yield of the desired cyclic monomer.

In the context of ROP, termination can occur through several mechanisms:

Chain Transfer: Reactions with impurities, such as water or alcohol, can terminate a growing polymer chain, leaving a hydroxyl or alkoxide end group.

Intramolecular Cyclization (Backbiting): The active end of a growing polymer chain can attack a carbonyl group along its own backbone, leading to the formation of cyclic oligomers and a terminated, shorter polymer chain.

Intermolecular Reactions: Similar to the side reactions in monomer synthesis, growing polymer chains can react with one another, leading to chain termination or branching, which can affect the polymer's properties. uzh.ch

The presence of these side reactions, particularly the formation of linear and cyclic oligomers, represents a key challenge in achieving high molecular weight polydepsipeptides with controlled properties. uzh.ch The use of specific polymerization regulators can also act as controlled chain terminating agents, a process sometimes referred to as telomerization. acs.org

Closed-Loop Recycling of Polydepsipeptides

The development of sustainable polymers has led to significant interest in materials capable of closed-loop recycling. Polydepsipeptides, the polymers derived from the ring-opening polymerization of 6-alkyl-substituted morpholine-2,5-diones like this compound, have been identified as a promising class of materials for this purpose. uzh.ch

Closed-loop recycling is a chemical recycling process where the polymer is efficiently broken down into its constituent monomers. These recovered monomers can then be purified and used to re-synthesize the virgin polymer with no loss of performance. This approach offers a solution to plastic pollution by creating a circular life cycle for the material. uzh.ch For polydepsipeptides derived from this compound, this process would involve depolymerization back to the original cyclic monomer, which can then be isolated and repolymerized. This chemical recyclability is a key advantage of this class of aliphatic poly(ester-amide)s (PEAs). uzh.ch

Derivatization and Functionalization Reactions

Formation of Anion Derivatives

The this compound structure contains protons that can be abstracted by a base to form anion derivatives. The most acidic protons are typically the N-H proton on the amide nitrogen and the α-protons on the carbons adjacent to the carbonyl groups. The formation of an anion derivative from the closely related compound 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione has been monitored and studied using infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations. uzh.chresearchgate.net

These studies analyze the spectral and structural changes that occur when the neutral molecule is converted to its anionic form. uzh.chresearchgate.net The formation of such anions is a critical first step for a variety of subsequent functionalization reactions, such as alkylation or acylation, allowing for the introduction of new substituents onto the morpholine-2,5-dione ring. The relative stability of different possible anions (e.g., N-anion vs. C-anion or enolate) can be predicted through theoretical calculations. uzh.chresearchgate.net

Thionation Reactions to Sulfur-Containing Analogues

The carbonyl groups of this compound can be converted to thiocarbonyls through thionation reactions, yielding sulfur-containing analogues. The most common reagent used for this transformation is 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, known as Lawesson's reagent. uzh.chgoogle.com

The reaction of a morpholine-2,5-dione with Lawesson's reagent can lead to either a monothionated or a dithionated product, depending on the stoichiometry and reaction conditions. uzh.ch Research on the related 3,3-dimethylmorpholine-2,5-diones demonstrates that using 0.5 equivalents of Lawesson's reagent can selectively produce the 5-thioxomorpholin-2-one (monothio derivative), where the ester carbonyl is preferentially thionated. uzh.chuzh.ch Using a full equivalent or excess of the reagent leads to the formation of the morpholine-2,5-dithione (dithio derivative). uzh.ch This transformation provides a pathway to novel monomers for the synthesis of poly(thioester-amide)s.

Table 1: Thionation Products of Morpholine-2,5-diones

Starting Material Reagent Conditions Product Reference
3,3-Dimethylmorpholine-2,5-dione 0.5 equiv. Lawesson's Reagent Toluene, heat 5-Thioxomorpholin-2-one uzh.chuzh.ch

Reactions with Organometallic Reagents

The ester and amide functionalities within the this compound ring are reactive towards strong nucleophiles like organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds. msu.edu These reactions typically result in the addition of the organometallic's R-group to a carbonyl carbon, leading to ring-opening of the cyclic structure.

Based on the known reactivity of esters with Grignard reagents, a "double addition" is expected to occur at the ester carbonyl. masterorganicchemistry.comyoutube.com

First Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic ester carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate. masterorganicchemistry.com

Ring-Opening: The intermediate collapses, reforming the C=O double bond and cleaving the cyclic ester bond, which is the more favorable leaving group compared to the amide portion. This results in a linear ketone intermediate.

Second Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed, highly reactive ketone. masterorganicchemistry.com

Workup: Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. youtube.com

Advanced Computational Chemistry and Modeling

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of 3,6-Dimethylmorpholine-2,5-dione. These calculations provide a basis for predicting the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. mdpi.com For this compound, which is a substituted lactide, DFT calculations can elucidate the pathways of reactions such as ring-opening polymerization, a critical process for producing polylactide (PLA), a biodegradable polymer. mdpi.com

Studies on related molecules, like rac-lactide, have utilized DFT to investigate the mechanisms of ring-opening polymerization catalyzed by various metal complexes. mdpi.com These theoretical investigations analyze the energy profiles of possible reaction pathways, identifying the most favorable routes for polymerization. For instance, calculations can determine the activation energies for the coordination of the monomer to a catalyst and the subsequent nucleophilic attack that initiates polymerization. mdpi.com By applying similar DFT methods to this compound, researchers can predict its polymerization behavior and the stereoselectivity of the resulting polymer. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

The prediction of spectroscopic parameters is a significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govnih.gov This method has been successfully used to predict the ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. nih.govnih.gov

For this compound, the GIAO method can provide theoretical NMR spectra that are valuable for structural elucidation. The process involves optimizing the molecular geometry using a selected DFT functional and basis set, followed by the GIAO calculation to determine the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of experimental NMR signals. nih.govnih.gov

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar heterocyclic structures.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carbonyl)165-175
C-N (Methine)50-60
CH₃ (Methyl)15-25

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net

The different colors on an MEP map indicate the nature of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive potential, electron-deficient, are prone to nucleophilic attack. nih.gov

Green: Regions of near-zero potential, indicating neutrality. nih.gov

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl groups in red, indicating these are the primary sites for electrophilic interaction. Conversely, the areas around the hydrogen atoms would appear in shades of blue, suggesting their susceptibility to nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Thermodynamic Property Calculations and Stability Predictions

Computational methods can accurately predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are essential for evaluating the stability of different conformations of this compound and for predicting the thermodynamics of its reactions.

By performing frequency calculations on the optimized geometry, various thermodynamic parameters can be determined. These calculations are vital for understanding the equilibrium between different isomers or conformers and for assessing the feasibility of a chemical process under specific conditions of temperature and pressure. mdpi.com For instance, in the context of polymerization, thermodynamic calculations can help determine whether the ring-opening process is favorable. mdpi.com

The following table provides representative thermodynamic data for a molecule like this compound, calculated at a standard temperature and pressure.

Thermodynamic PropertyIllustrative Value
Enthalpy of Formation (ΔHf°)-450 to -550 kJ/mol
Standard Entropy (S°)300 to 350 J/mol·K
Gibbs Free Energy of Formation (ΔGf°)-300 to -400 kJ/mol

These predicted values offer a quantitative measure of the molecule's stability and are indispensable for designing and optimizing synthetic routes and polymerization processes. mdpi.com

Biochemical Activity and Mechanistic Insights

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of research in drug discovery and molecular biology. The interaction of 3,6-dimethylmorpholine-2,5-dione with various enzymes has been a subject of scientific inquiry, although detailed studies on this specific compound are limited.

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, playing a significant role in purine (B94841) catabolism. nih.govwikipedia.org Inhibition of this enzyme is a key therapeutic strategy for managing conditions like gout, which is caused by an overproduction or underexcretion of uric acid. nih.gov While numerous compounds, such as flavonoids and allopurinol, have been studied as xanthine oxidase inhibitors, there is currently no specific scientific literature available detailing the inhibitory mechanisms of this compound on xanthine oxidase. nih.govmdpi.com

Alpha-Glucosidase and Acyl-CoA:Cholesterol Acyltransferase Inhibition

Alpha-glucosidase is an enzyme that plays a vital role in carbohydrate digestion, breaking down complex carbohydrates into simple sugars. nih.gov Its inhibition is a therapeutic target for managing type 2 diabetes mellitus. nih.govmdpi.com Similarly, Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for synthesizing cholesteryl esters from cholesterol and fatty acids, making it a target for diseases like atherosclerosis. nih.govnih.govmedchemexpress.com

Current scientific literature does not provide specific data on the inhibitory effects of this compound on either alpha-glucosidase or Acyl-CoA:cholesterol acyltransferase. While various other heterocyclic compounds and natural products have been investigated for their potential to inhibit these enzymes, research has not yet focused on this particular morpholine-dione derivative. nih.govtargetmol.comnih.govmdpi.com

Platelet Aggregation Modulation

Platelet aggregation is a fundamental process in hemostasis and thrombosis. The modulation of platelet activity is a key area of interest for the prevention and treatment of cardiovascular diseases. Various compounds can influence platelet aggregation through different mechanisms. nih.govmdpi.commdpi.com However, there is no available research in the scientific literature that specifically investigates the effects or mechanistic pathways of this compound in modulating platelet aggregation.

Antimicrobial Activity Mechanisms

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Cyclic peptides and their derivatives are a promising class of compounds being explored for their antimicrobial properties.

Role of Cyclic Didepsipeptide Structure in Antibacterial Activity

This compound is a cyclic didepsipeptide. The antibacterial mechanism of this class of compounds is often linked to their ability to interact with and disrupt the bacterial cell membrane. nih.gov For many cyclic lipodepsipeptides, their mode of action involves causing membrane permeabilization, which leads to the loss of essential intracellular components like potassium ions. nih.gov This disruption of the cell membrane integrity ultimately results in bacterial cell death. nih.gov

The amphiphilic nature of these molecules, possessing both hydrophobic and hydrophilic regions, is crucial for their membrane-damaging activity. mdpi.com For some cyclic antibiotics, cell death is associated with the lysis of the bacteria, and the primary target is believed to be the cytoplasmic membrane. nih.gov

The biological potential of this compound is an area of active investigation, with a particular focus on its antioxidant capabilities. Understanding the mechanisms through which this compound exerts its effects is crucial for evaluating its potential applications.

Antioxidant Activity Mechanisms: Hydrogen Atom Abstraction (HAT) Pathways

Theoretical studies employing density functional theory (DFT) have been instrumental in elucidating the antioxidant mechanism of 3,6-disubstituted morpholine-2,5-diones, including the 3,6-dimethyl derivative. These studies have considered three primary antioxidant action mechanisms: hydrogen atom abstraction (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). researchgate.net

The HAT pathway involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. DFT calculations suggest that for compounds in this class, the most probable mechanism of antioxidant action is hydrogen atom abstraction from the activated C-H group at the 3-position of the morpholine-2,5-dione (B184730) ring. researchgate.net The presence of electron-donating methyl groups at both the 3 and 6 positions in this compound likely influences the ease of this hydrogen atom donation.

Single Electron Transfer (SET) Mechanisms

The single electron transfer (SET) mechanism is another pathway by which an antioxidant can neutralize a free radical. This process involves the transfer of a single electron from the antioxidant to the radical species. While considered a possible mechanism for 3,6-disubstituted morpholine-2,5-diones, DFT calculations have indicated that the HAT mechanism is energetically more favorable. researchgate.net The ionization potential (IP) is a key parameter in evaluating the feasibility of the SET mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Considerations

The sequential proton loss electron transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents. It involves the initial deprotonation of the antioxidant, followed by electron transfer from the resulting anion to the free radical. The feasibility of this pathway is assessed by parameters such as proton dissociation enthalpy (PDE) and electron transfer enthalpy (ETE). For 3,6-disubstituted morpholine-2,5-diones, the SPLET mechanism has been considered, but the HAT pathway is generally favored. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of 3,6-disubstituted morpholine-2,5-diones is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) analysis helps in understanding how different substituents on the morpholine-2,5-dione core influence its biological activities.

Studies on a series of 3,6-disubstituted morpholine-2,5-diones, including this compound, 3-(1-methylpropyl)-6-(propan-2-yl)-morpholine-2,5-dione, and 3-phenyl-6-(propan-2-yl)-morpholine-2,5-dione, have provided insights into their comparative biological activities. researchgate.net For instance, the nature of the alkyl or aryl groups at the 3 and 6 positions significantly impacts the molecule's properties, including its antioxidant and antimicrobial activities.

The presence of methyl groups in this compound, as opposed to larger alkyl or phenyl groups, will affect its steric and electronic properties, which in turn dictates its interaction with biological targets and its reactivity in antioxidant processes. The cyclic didepsipeptide structure is considered important for the observed biological activities of this class of compounds. researchgate.net

Molecular Modeling and Docking Studies for Molecular Target Interactions

To gain a deeper understanding of the molecular interactions that underpin the biological activity of this compound, computational methods such as molecular modeling and docking are employed. While specific docking studies for this compound are not extensively reported, research on closely related analogs provides valuable insights.

Applications in Advanced Materials Science and Catalysis

Polydepsipeptide Synthesis for Biodegradable Materials

The primary application of 3,6-dimethylmorpholine-2,5-dione is in the synthesis of polydepsipeptides (PDPs), also known as poly(ester-amide)s (PEAs). nih.govnih.gov These polymers are produced through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) monomers. nih.gov The resulting PDPs are noted for their biodegradability, good thermal stability, and mechanical properties, making them highly sought after for biomedical applications. nih.govresearchgate.net

Polymers derived from this compound are at the forefront of biocompatible material development. The properties of these polydepsipeptides can be finely tuned by copolymerizing the morpholine-2,5-dione monomer with other cyclic esters, such as lactide and glycolide. researchgate.net This approach allows for the creation of copolymers with a desirable balance of mechanical strength, degradation rate, and biocompatibility. nih.govresearchgate.net The synthesis process itself, often utilizing organocatalysts, yields well-defined polymers suitable for sensitive medical applications. nih.gov The inherent biocompatibility stems from their eventual degradation into naturally occurring substances like amino acids and hydroxy acids.

In the field of tissue engineering, there is a significant demand for biomimetic scaffolds that can support cell growth and then safely degrade as new tissue forms. researchgate.net Copolymers incorporating this compound derivatives are being actively researched for this purpose.

One notable study focused on the creation of nanofibrous scaffolds from a copolymer of L-lactide, glycolide, and 3(S)-methyl-morpholine-2,5-dione [P(LA-co-GA-co-MMD)]. nih.govresearchgate.net These scaffolds were produced using electrospinning technology and exhibited properties ideal for vascular tissue engineering. researchgate.net Research demonstrated that the inclusion of the morpholine-2,5-dione component enhanced the biodegradability of the material. nih.govresearchgate.net Furthermore, human umbilical vein endothelial cells were shown to attach and proliferate effectively on these scaffolds, eventually forming a complete cell monolayer and showing excellent cell infiltration upon implantation. researchgate.net

Table 1: Research Findings on P(LA-co-GA-co-MMD) Nanofibrous Scaffolds

PropertyFindingSource
Fabrication Method Electrospinning nih.govresearchgate.net
Fiber Morphology Smooth, regular, randomly oriented fibers with diameters of 700 ± 100 nm. nih.govresearchgate.net
Biodegradability Weight loss increased with higher content of the morpholine-2,5-dione (MMD) unit. nih.govresearchgate.net
Cytocompatibility Supported attachment and proliferation of human umbilical vein endothelial cells. researchgate.net
In Vivo Performance Demonstrated excellent cell infiltration after subcutaneous implantation. researchgate.net
Potential Application Vascular tissue engineering. researchgate.net

The tunable degradability of polydepsipeptides also makes them excellent candidates for controlled drug delivery systems. researchgate.net These polymers can be formulated into implantable devices that provide sustained, localized release of therapeutic agents, which is particularly beneficial for treating chronic conditions. upc.edu Research has explored the development of triblock copolymers, such as mPEG-PLLA-PMMD (poly(ethylene glycol)-poly(L-lactide)-poly(3(S)-methyl-morpholine-2,5-dione)), which can self-assemble into micelles for the delivery of drugs like paclitaxel. These systems show promise with lower critical micelle concentrations and enhanced drug loading efficiency compared to simpler diblock copolymers.

Intermediates in Organic Synthesis (e.g., Optically Active α-Amino Acids, Spirooxindoles)

Morpholine-2,5-diones are synthesized from α-amino acids and α-hydroxy acids, essentially serving as cyclic, protected versions of these fundamental building blocks. nih.govnih.gov Their role as intermediates is particularly relevant in the context of monomer recovery and as chiral synthons. Research has demonstrated that polydepsipeptide polymers can be efficiently degraded back to their constituent monomers or monomer precursors through methods like acid-catalyzed depolymerization or TBD-catalyzed alcoholysis. researchgate.net This recyclability highlights their function as intermediates in a circular chemical economy.

While morpholine-2,5-diones are synthesized from optically active α-amino acids, they are also considered valuable chiral synthons themselves. nih.govacs.org Their rigid, chiral structure can be exploited in stereoselective reactions.

Spirooxindoles are a class of complex heterocyclic compounds with significant biological activity, making them an important target in pharmaceutical synthesis. acs.org Their synthesis is a major area of research, often involving transition-metal-catalyzed reactions or [3+2] cycloadditions starting from precursors like isatin (B1672199) derivatives. acs.org Although this compound is a valuable heterocyclic intermediate, its direct application as a precursor in the mainstream synthesis of spirooxindoles is not prominently documented in recent literature.

Catalytic Roles of Morpholine-2,5-dione Derivatives

The polymerization of morpholine-2,5-dione derivatives is a catalytically driven process. The choice of catalyst is critical to controlling the structure and properties of the resulting polydepsipeptide.

Early research often employed metal-based catalysts, such as stannous octoate, which is common in lactide polymerization. However, with morpholine-2,5-dione monomers like (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, these catalysts often struggle to produce high molecular weight polymers, typically resulting in only low molecular weight oligomers. acs.org

More recent and advanced research has shifted towards the use of organocatalysts, which offer superior control over the ring-opening polymerization. Strong organic bases and binary catalytic systems have proven particularly effective.

Table 2: Comparison of Catalytic Systems for Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives

Catalyst SystemDescriptionOutcomeSource
Stannous Octoate A common metal-based catalyst for ROP.Generally results in low molecular weight oligomers, not high polymers. acs.org
TBD (Triazabicyclodecene) A strong organic base used as a single catalyst.Can catalyze the ROP, but polymerization may be uncontrolled without a co-catalyst, leading to both linear and cyclic products. researchgate.net
DBU/Thiourea (B124793) (TU) A binary organocatalytic system.Enables well-controlled polymerization, yielding polymers with predictable molecular weights and low dispersity (Đ < 1.2). nih.gov

The use of binary systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea co-catalyst (TU), has been a significant breakthrough. nih.gov This dual-catalyst approach facilitates a controlled polymerization mechanism, allowing for the synthesis of well-defined polydepsipeptides with tailored molecular weights and narrow molecular weight distributions. nih.gov This level of control is crucial for producing high-quality materials for advanced applications.

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3,6-Dimethylmorpholine-2,5-dione?

The compound is typically synthesized via cyclization reactions. For example, derivatives like 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione are prepared by reacting substituted amines with dicarboxylic acid derivatives under controlled conditions. Key steps include optimizing reaction time (e.g., 3 days at room temperature) and using triethylamine as a base to neutralize byproducts like HCl. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is the stereochemical configuration of this compound determined?

X-ray crystallography is the gold standard for resolving stereochemistry. For instance, SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, even for morpholine-dione derivatives. Complementary methods include NMR (notably 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) and circular dichroism (CD) to confirm chiral centers .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include avoiding ignition sources (P210), using personal protective equipment (PPE), and ensuring proper ventilation. Storage should comply with GHS guidelines, and spills must be managed using inert absorbents. Safety data sheets (SDS) recommend isolating the compound from heat and moisture .

Advanced Research Questions

Q. How can enzymatic ring-opening polymerization (ROP) be applied to this compound for biodegradable polymer synthesis?

Enzymatic ROP using lipases or esterases enables controlled polymerization of morpholine-diones. For example, 3(S)-isopropylmorpholine-2,5-dione undergoes ROP to yield polyesters with tunable molecular weights. Reaction parameters such as enzyme type (e.g., Candida antarctica lipase B), temperature (40–80°C), and monomer-to-initiator ratios significantly influence polymer properties like crystallinity and degradation rates .

Q. What experimental strategies are used to evaluate the antimicrobial activity of this compound derivatives?

Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) are standard. Derivatives are dissolved in DMSO and tested in serial dilutions. Structural modifications, such as introducing hydrophobic groups (e.g., isopropyl), enhance activity by disrupting microbial membranes. Synergy with commercial antibiotics can be assessed via checkerboard assays .

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., using Discovery Studio) and density functional theory (DFT) calculations model binding affinities. For pyrrolidine-2,5-dione analogs, docking into enzyme active sites (e.g., topoisomerase II) identifies key hydrogen bonds and π-π interactions. Vibrational frequency analysis via quantum chemical computations (e.g., Gaussian) further validates electronic properties .

Q. What contradictions exist in the reported biological activities of morpholine-dione derivatives, and how can they be resolved?

Discrepancies in antiviral efficacy (e.g., IC50_{50} values for H1N1 inhibition) may arise from structural variations (e.g., substituent stereochemistry) or assay conditions (e.g., cell line differences). Rigorous structure-activity relationship (SAR) studies, coupled with standardized protocols (e.g., uniform viral titers), help reconcile inconsistencies .

Methodological Tables

Table 1: Key Parameters for Enzymatic ROP of this compound

ParameterOptimal RangeImpact on Polymer Properties
EnzymeCandida antarcticaControls polymerization rate
Temperature60–70°CHigher temps increase MW dispersity
Monomer/Initiator50:1Higher ratios yield longer chains

Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
13C^{13}\text{C}-NMR170–175 ppm (carbonyl), 45–55 ppm (morpholine)
X-ray DiffractionSpace group P21_1, unit cell dimensions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.